Polymerization Reactivity: 8-Membered vs. 5-Membered Cyclic Carbonate Monomers
The N-substituted 8-membered cyclic carbonate monomer, representative of bis(cyclohexylamino) carbonate, enables the synthesis of high molecular weight non-isocyanate polyurethanes (NIPUs) at room temperature without a catalyst, a performance level unattainable with conventional 5-membered cyclic carbonates [1]. In contrast, 5-membered analogs like ethylene carbonate require elevated temperatures and catalysts for aminolysis, yet still fail to produce polymers with comparably high molar masses when reacted with low-reactivity aliphatic diamines [1]. This stark difference in polymerization capability is directly attributed to the higher ring strain of the 8-membered ring.
| Evidence Dimension | Polymerization temperature for high molecular weight NIPU formation |
|---|---|
| Target Compound Data | Room temperature (20-25°C), no catalyst required |
| Comparator Or Baseline | 5-membered cyclic carbonates (e.g., ethylene carbonate): >80°C, catalyst required; fails to yield high MW polymer with hindered diamines |
| Quantified Difference | Qualitative step-change: from high-temperature, catalyst-dependent, low-MW products to room-temperature, catalyst-free, high-MW polymers |
| Conditions | Aminolysis with aliphatic diamines including 1,4-bis(aminomethyl)cyclohexane (1,4-BAC) and isophorone diamine (IPDA) at 1:1 stoichiometry in bulk or minimal solvent. |
Why This Matters
For procurement, this eliminates the need for heating equipment and catalysts, reducing process cost, energy footprint, and complexity in NIPU manufacturing.
- [1] Yuen, A. K. L., Bossion, A., Gómez-Bengoa, E., Ruipérez, F., Isik, M., Hedrick, J. L., Mecerreyes, D., Yang, Y. Y., & Sardon, H. (2016). Room temperature synthesis of non-isocyanate polyurethanes (NIPUs) using highly reactive N-substituted 8-membered cyclic carbonates. Polymer Chemistry, 7(11), 2105–2111. View Source
